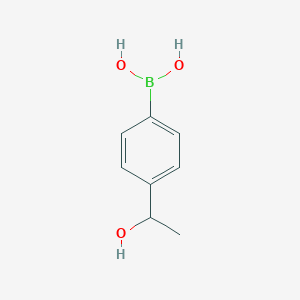
(4,6-Dimethylpyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethylpyrimidin-2-yl)methanol, also known as 4,6-dimethyl-2-pyrimidinol, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol. It is soluble in water, ethanol, and methanol, and has a melting point of 173-175 °C. 4,6-Dimethylpyrimidin-2-yl)methanol is a useful tool for studying the structure and function of biochemical systems.
Scientific Research Applications
Antifungal Applications
Synthetic derivatives of dimethylpyrimidin, including those structurally related to (4,6-dimethylpyrimidin-2-yl)methanol, have shown promising antifungal properties. The antifungal effect of some derivatives against fungi like Aspergillus terreus and Aspergillus niger indicates potential applications in developing antifungal agents. The specific compounds were synthesized by nucleophilic displacement and demonstrated through biological activity investigations to have a significant impact on these fungi, highlighting their potential as antifungal agents (Jafar et al., 2017).
Crystal Structure and Theoretical Calculations
The study of the crystal structure and theoretical calculations of derivatives closely related to this compound has been conducted to understand their chemical behavior and potential applications better. One such study on a thio-allophanic acid methyl ester derivative revealed insights into its monoclinic symmetry, crystal parameters, and theoretical investigation using various computational methods. This research supports the material's potential in various scientific and industrial applications, given its unique structural and electronic characteristics (Ren et al., 2006).
Antibacterial and Antifungal Activities
New pyrimidine derivatives, including structures incorporating the this compound motif, have demonstrated significant antibacterial and antifungal activities. These compounds were synthesized using an electrochemical method and showed promising activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Aspergillus niger. The findings suggest these derivatives could serve as a basis for the development of new antimicrobial agents, offering a new approach to combating infectious diseases (Khan et al., 2015).
Spectroscopic and Complex Formation Studies
Research into complexes formed by this compound derivatives with various metals has been conducted to explore their spectroscopic properties and potential applications. One study focused on the electronic absorption spectra of such a derivative and its complexes with Cu(II), providing insights into the molecular and electronic structures and the potential use of these complexes in various fields such as materials science and catalysis (Gaber et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(2)9-7(4-10)8-5/h3,10H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVDDYZOWRJJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495101 |
Source


|
| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54198-72-0 |
Source


|
| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-Dimethylpyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


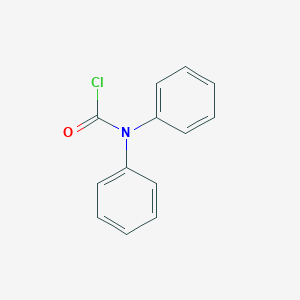
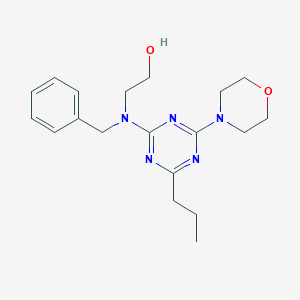
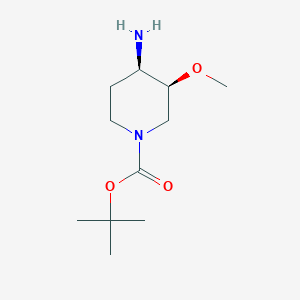

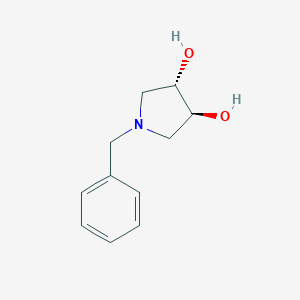
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)

